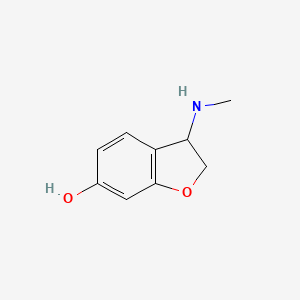

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL

Description

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL is a dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a hydroxyl group (-OH) at position 6 and a methylamino (-NHCH₃) substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter systems, particularly serotonin and dopamine receptors.

Key properties (theoretical):

- Molecular formula: C₉H₁₁NO₂

- Molecular weight: 165.19 g/mol

- Functional groups: Secondary amine (-NHCH₃), phenolic hydroxyl (-OH), and dihydrobenzofuran scaffold.

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

3-(methylamino)-2,3-dihydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C9H11NO2/c1-10-8-5-12-9-4-6(11)2-3-7(8)9/h2-4,8,10-11H,5H2,1H3 |

Clé InChI |

YSAUXUWECNKJPT-UHFFFAOYSA-N |

SMILES canonique |

CNC1COC2=C1C=CC(=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 3-(Méthylamino)-2,3-dihydro-1-benzofuran-6-ol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant d'un dérivé de benzofurane approprié, l'introduction d'un groupe méthylamino peut être réalisée par des réactions de substitution nucléophile. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide ou le tétrahydrofurane, et de catalyseurs tels que des complexes de palladium ou de cuivre.

Méthodes de production industrielle: Dans un contexte industriel, la production de 3-(Méthylamino)-2,3-dihydro-1-benzofuran-6-ol peut impliquer des procédés de production en lots ou en continu à grande échelle. Le choix de la méthode dépend de facteurs tels que le rendement, la pureté et la rentabilité. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit la qualité constante du produit final.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The hydroxyl group at position 6 is susceptible to oxidation, though direct experimental data for this specific compound is limited. Based on benzofuran chemistry:

-

Oxidation of the hydroxyl group could yield ketones or quinones, analogous to reactions observed in related benzofuran derivatives.

-

Reduction may modify the dihydrobenzofuran ring, though specific conditions (e.g., sodium borohydride) are not explicitly detailed in the literature for this compound.

Amination and Substitution Reactions

The methylamino group and hydroxyl substituent enable diverse transformations:

-

Amine Coupling : Reactions with amines (e.g., p-toluenesulfonylamine) under Cs₂CO₃ and molecular sieves can form substituted derivatives, as seen in intramolecular oxa-Mannich reactions of related benzofurans .

-

Substitution : Halogenation or nitration at the hydroxyl position may occur, though specific protocols require optimization.

Coupling Reactions

The benzofuran core can participate in cross-coupling reactions to introduce new substituents:

Experimental Considerations

Key parameters for synthesis and reactivity include:

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds related to 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL exhibit significant antimicrobial activity. A study highlighted that benzofuran derivatives could effectively inhibit the growth of various pathogenic microorganisms. The compound has been tested against strains such as Candida albicans, showing promising results in inhibiting its growth.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | C. albicans | 25 |

| Compound A | E. coli | 30 |

| Compound B | S. aureus | 28 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapy.

Case Study: Cytotoxic Effects

In a study evaluating the effects of various benzofuran derivatives on cancer cell lines, it was found that specific derivatives could significantly reduce cell viability in malignant cells while sparing healthy cells, suggesting a targeted therapeutic approach.

Neuroprotective Effects

Research has indicated that benzofuran derivatives can offer neuroprotective benefits. For instance, studies have demonstrated that these compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial mechanisms in neuroprotection.

Case Study: Neuroprotection

A notable study investigated the neuroprotective effects of a benzofuran derivative in a mouse model of traumatic brain injury. The results showed that the compound could significantly reduce oxidative stress and improve recovery outcomes.

Building Block for Synthesis

This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Synthesis of Antimicrobials | Used as a precursor for developing new antibacterial agents. |

| Development of Anticancer Drugs | Facilitates the synthesis of compounds with targeted anticancer properties. |

Mécanisme D'action

The mechanism of action of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Key Observations :

- Replacing the methyl group in this compound with a larger ethyl group (as in the ethylamino analog) marginally increases molecular weight but may alter receptor binding selectivity. The hydroxyurea moiety in the phenylmethoxy derivative introduces hydrogen-bonding capacity, which is absent in the target compound, possibly influencing protein interactions .

Pharmacological and Physicochemical Properties

Key Findings :

- Receptor Binding: The methylamino group in the target compound may confer selectivity for dopaminergic receptors over serotonergic systems compared to the primary amine in 3-amino-2,3-dihydro-1-benzofuran-6-ol.

Activité Biologique

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, a benzofuran derivative, has garnered attention for its potential biological activities, including antimicrobial and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Benzofuran derivatives, including this compound, interact with various biological targets, leading to significant changes in cellular processes. They show potential in modulating neurotransmitter systems and influencing biochemical pathways related to oxidative stress and inflammation.

Target Receptors

- Monoamine Transporters : These compounds have been shown to affect dopamine and serotonin transporters, which are crucial for mood regulation and neurochemical balance .

- Antioxidant Activity : Some studies indicate that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound includes:

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds show effective inhibition against various bacterial strains such as E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective capabilities:

- In animal models, it has demonstrated the ability to protect against neuronal damage caused by traumatic brain injury .

Case Studies

Several studies have documented the effects of this compound in laboratory settings:

- Neuroprotective Study : In a study assessing neuroprotective agents, this compound was found to reduce oxidative stress markers in mice subjected to induced brain injury .

- Toxicological Assessment : A risk assessment indicated that derivatives similar to this compound have been linked with acute toxicity cases in recreational use scenarios. Symptoms included agitation and cardiovascular disturbances consistent with sympathomimetic toxicity .

Data Summary

The following table summarizes the biological activities and effects observed in various studies involving benzofuran derivatives:

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous benzofuran derivatives (e.g., 3-alkoxy-substituted dihydrobenzofurans) are synthesized via one-pot pseudo three-component methods. For example, describes using acid catalysts (e.g., p-toluenesulfonic acid) in ethanol under reflux to form 3-alkoxy-benzofurans in yields of 52–70%. Key parameters include:

- Temperature : Reflux conditions (~78°C for ethanol).

- Catalyst loading : 10 mol% relative to substrate.

- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate).

For 3-(methylamino) substitution, reductive amination or nucleophilic substitution with methylamine may be explored. Monitor reaction progress via TLC or LC-MS.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to assign protons and carbons. For example, reports -NMR shifts for benzofuran protons at δ 6.5–7.2 ppm (aromatic) and δ 4.0–5.0 ppm (dihydrofuran ring). The methylamino group (CHNH) may appear as a singlet at δ 2.5–3.0 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO; theoretical MW: 165.08 g/mol).

- X-ray Crystallography : If crystalline, resolve absolute configuration (see for related dihydrobenzofurans).

Q. What are the stability considerations for this compound under varying pH and storage conditions?

- Methodological Answer :

- pH Sensitivity : The phenolic -OH (position 6) may oxidize under alkaline conditions. Test stability in buffers (pH 2–12) via HPLC over 24–72 hours.

- Light/Temperature : Store in amber vials at −20°C under inert gas (N) to prevent degradation.

- Hygroscopicity : If the compound is hygroscopic (common with polar groups like -NH and -OH), use desiccants during storage .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the dihydrobenzofuran core?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., lithium bis(trifluoromethanesulfonimide)) as in , which promotes Friedel-Crafts reactions with stereochemical fidelity.

- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Protecting Groups : Temporarily protect the -OH group (e.g., with benzyl ether) to avoid racemization during amination steps .

Q. What analytical methods are suitable for detecting trace metabolites of this compound in biological or environmental matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (). Condition cartridges with methanol, then load 100 mL of filtered sample. Elute with methanol:acetone (1:1).

- LC-MS/MS : Use a C18 column with gradient elution (water:methanol + 0.1% formic acid). Monitor transitions for the parent ion (m/z 166 → 148 for dehydration) and potential metabolites (e.g., oxidized or conjugated forms).

- Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing synthetic intermediates?

- Methodological Answer :

- 2D NMR : Perform COSY, HSQC, and HMBC to assign overlapping signals. For example, HMBC can correlate the methylamino proton (δ ~2.8 ppm) with adjacent carbons.

- Isotopic Labeling : Synthesize -labeled methylamine to confirm NH-related peaks.

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.